molecular formula C18H22F3N2NaO4 B2552828 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 2251053-09-3

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate

Cat. No. B2552828
CAS RN: 2251053-09-3
M. Wt: 410.369
InChI Key: NQRDPCITYZSTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the formula C18H22F3N2NaO4 and a molecular weight of 410.36 . It is used in scientific research due to its diverse applications.


Molecular Structure Analysis

The molecular structure of this compound comprises a piperazine ring, which is a heterocyclic amine, with a tert-butoxycarbonyl (Boc) protecting group. It also contains a trifluoromethyl group attached to a phenyl ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Separation Processes

Biological Buffers in Separation : Gupta et al. (2016) explored the use of biological buffers like HEPES-Na for inducing liquid-liquid phase splitting in aqueous solutions of compounds including tert-butanol. This approach can significantly enhance the separation efficiency of various compounds from their aqueous solutions, demonstrating the potential for green and efficient separation technologies (Gupta et al., 2016).

Synthesis and Characterization

Novel Compounds Synthesis : Parveen et al. (2015) reported the synthesis, electrochemical properties, and spectroscopic characterization of novel piperazinic compounds. These studies underline the importance of structural modifications to achieve desired physicochemical properties and potential applications in various fields (Parveen et al., 2015).

Crystal and Molecular Structure Analyses : Mamat et al. (2012) provided insights into the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Such structural analyses are crucial for understanding the molecular interactions and stability of novel compounds (Mamat et al., 2012).

Potential Therapeutic Applications

Analgesic Activity Evaluation : Kam et al. (2012) investigated a novel compound, HYP-1, for its potential analgesic activities against nociceptive, inflammatory, and neuropathic pain. This study highlights the therapeutic potential of novel piperazine derivatives in pain management (Kam et al., 2012).

D3 Receptor Imaging with PET : Kuhnast et al. (2006) explored the synthesis and radiolabeling of a potential radiotracer for D3 receptor imaging, underscoring the role of such compounds in advancing diagnostic methods in neurology (Kuhnast et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its applications in drug discovery, catalysis, and material science studies suggest that it may interact with various biological or chemical systems in diverse ways.

properties

IUPAC Name

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O4.Na/c1-17(2,3)27-16(26)23-10-8-22(9-11-23)14(15(24)25)12-4-6-13(7-5-12)18(19,20)21;/h4-7,14H,8-11H2,1-3H3,(H,24,25);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJUKYJQBAMYSM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.